molecular formula C21H20FN5O5S B2896868 ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689751-06-2

ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2896868
CAS RN: 689751-06-2
M. Wt: 473.48
InChI Key: QNALCMTXHQWGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H20FN5O5S and its molecular weight is 473.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with similar structures have been synthesized and characterized using various analytical techniques, including NMR, Raman, and infrared spectroscopy. For instance, a derivative synthesized for its potential use in anti-cancer research was characterized to assess its cytotoxic activity against human cancer cell lines. The compound exhibited potent cytotoxic activity, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Molecular Docking and Biological Evaluation

These compounds have been subject to biological evaluation and molecular docking studies to understand their effectiveness against various targets, such as VEGFR-2 and EGFR tyrosine kinases. The process involves assessing their potential to inhibit specific enzymes or pathways critical in disease progression, particularly cancer (Riadi et al., 2021).

Antifungal and Apoptotic Effects

Research into similar compounds has also explored their antifungal properties, with specific derivatives showing potent effects against Candida species. These studies extend to investigating the compounds' mechanism of action, including their apoptotic effects on fungal cells, which could lead to new antifungal therapies (Çavușoğlu et al., 2018).

Crystal Structure Analysis

The crystal structure analysis of related compounds provides insights into their molecular conformation, stability, and potential interactions with biological targets. Such studies are foundational in drug design, enabling the development of more effective therapeutic agents (Lee et al., 2009).

Conformational Restriction and Derivative Synthesis

Further research on structurally analogous compounds focuses on conformational restriction and the synthesis of derivatives to explore their biological activities. The introduction of specific functional groups or modifications aims to enhance the compounds' selectivity, potency, and therapeutic profile, particularly in the context of antithrombotic treatment (Hayashi et al., 1998).

properties

IUPAC Name

ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O5S/c1-3-32-19(28)12-33-21-25-24-18(26(21)16-8-6-15(22)7-9-16)11-23-20(29)14-5-4-13(2)17(10-14)27(30)31/h4-10H,3,11-12H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNALCMTXHQWGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.